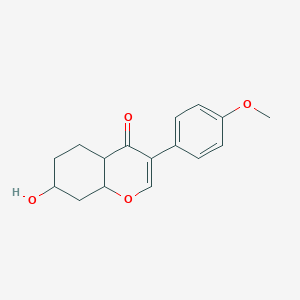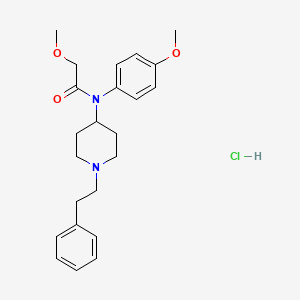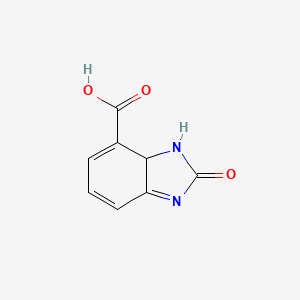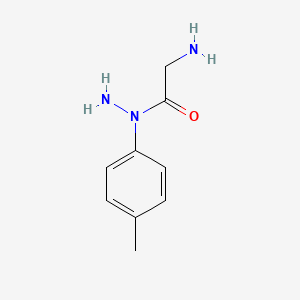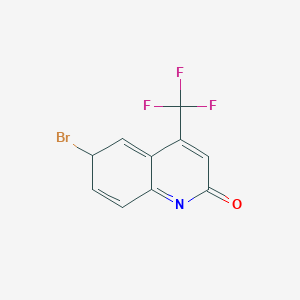
6-bromo-4-(trifluoromethyl)-6H-quinolin-2-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-bromo-4-(trifluoromethyl)-6H-quinolin-2-one is a heterocyclic compound that belongs to the quinoline family. . The presence of bromine and trifluoromethyl groups in the compound enhances its chemical reactivity and biological activity, making it a valuable compound for scientific research.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 6-bromo-4-(trifluoromethyl)-6H-quinolin-2-one typically involves the reaction of 6-bromo-4-chloroquinoline with trifluoromethylating agents under specific conditions. One common method involves refluxing the reactants in the presence of a base such as Hünig’s base to obtain the desired product in good yield .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Análisis De Reacciones Químicas
Types of Reactions
6-bromo-4-(trifluoromethyl)-6H-quinolin-2-one can undergo various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction Reactions: The compound can participate in redox reactions, leading to the formation of different oxidation states.
Coupling Reactions: It can be used in Suzuki–Miyaura coupling reactions to form carbon-carbon bonds.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines and thiols.
Oxidation Reactions: Oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.
Coupling Reactions: Palladium catalysts and boron reagents are commonly used in Suzuki–Miyaura coupling reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted quinoline derivatives, while coupling reactions can produce biaryl compounds.
Aplicaciones Científicas De Investigación
6-bromo-4-(trifluoromethyl)-6H-quinolin-2-one has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Medicine: It is explored for its potential as a therapeutic agent in the treatment of various diseases.
Industry: The compound is used in the development of new materials and as a precursor in the synthesis of agrochemicals and pharmaceuticals.
Mecanismo De Acción
The mechanism of action of 6-bromo-4-(trifluoromethyl)-6H-quinolin-2-one involves its interaction with specific molecular targets and pathways. The presence of the bromine and trifluoromethyl groups enhances its binding affinity to target proteins, leading to the modulation of their activity. The compound can inhibit or activate various enzymes and receptors, thereby exerting its biological effects .
Comparación Con Compuestos Similares
Similar Compounds
Uniqueness
6-bromo-4-(trifluoromethyl)-6H-quinolin-2-one is unique due to the specific combination of bromine and trifluoromethyl groups, which enhances its chemical reactivity and biological activity. This combination is not commonly found in other quinoline derivatives, making it a valuable compound for research and development.
Propiedades
Fórmula molecular |
C10H5BrF3NO |
|---|---|
Peso molecular |
292.05 g/mol |
Nombre IUPAC |
6-bromo-4-(trifluoromethyl)-6H-quinolin-2-one |
InChI |
InChI=1S/C10H5BrF3NO/c11-5-1-2-8-6(3-5)7(10(12,13)14)4-9(16)15-8/h1-5H |
Clave InChI |
KJNLQCGXQQYYHQ-UHFFFAOYSA-N |
SMILES canónico |
C1=CC2=NC(=O)C=C(C2=CC1Br)C(F)(F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


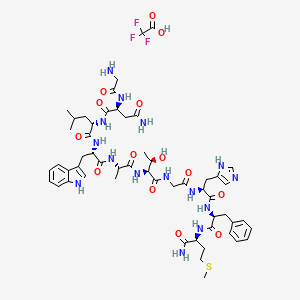
![2-[(1R,2R,5R)-5-hydroxy-2-(3-hydroxypropyl)cyclohexyl]-5-(4,4,5,5,6,6,7,7,8,8,8-undecadeuterio-2-methyloctan-2-yl)phenol](/img/structure/B12358847.png)
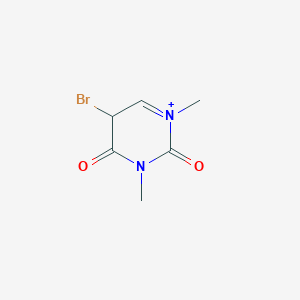
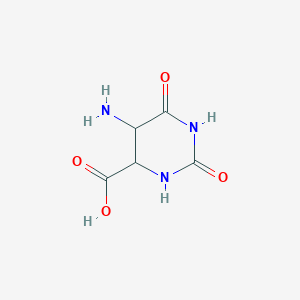
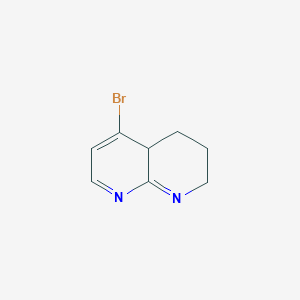
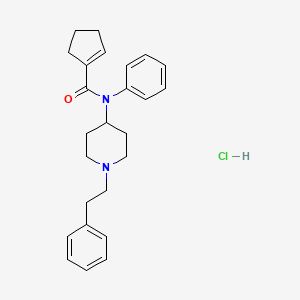
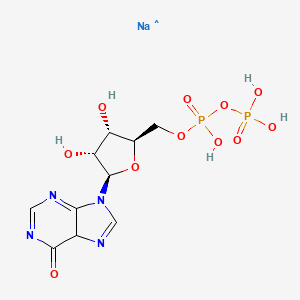
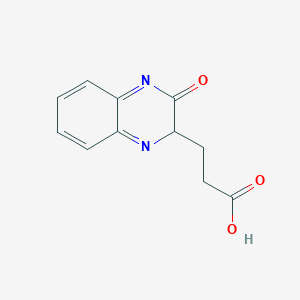
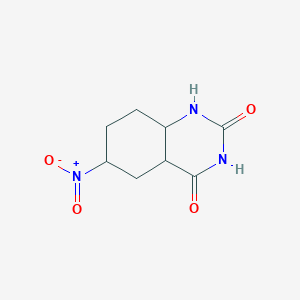
![5-methyl-2-methylsulfanyl-4aH-pyrido[2,3-d]pyrimidin-7-one](/img/structure/B12358905.png)
